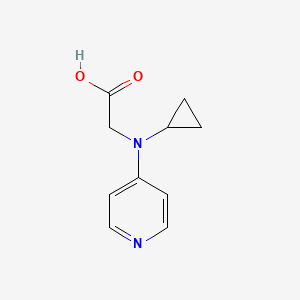![molecular formula C11H7N3 B12989778 [2,3'-Bipyridine]-6-carbonitrile](/img/structure/B12989778.png)
[2,3'-Bipyridine]-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3’-Bipyridine]-6-carbonitrile: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The specific structure of [2,3’-Bipyridine]-6-carbonitrile includes a nitrile group (-CN) attached to the 6th position of the bipyridine framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-6-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction between 2-bromopyridine and 3-cyanopyridine using a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling process .
Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-6-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: [2,3’-Bipyridine]-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: In coordination chemistry, [2,3’-Bipyridine]-6-carbonitrile acts as a ligand, forming complexes with transition metals. These complexes are studied for their catalytic properties and potential use in organic synthesis .
Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are explored for their antimicrobial and anticancer activities .
Medicine: In medicinal chemistry, [2,3’-Bipyridine]-6-carbonitrile derivatives are studied for their potential as therapeutic agents. They are evaluated for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-6-carbonitrile involves its interaction with molecular targets, such as metal ions or biological macromolecules. As a ligand, it coordinates with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Properties
Molecular Formula |
C11H7N3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-pyridin-3-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H |
InChI Key |
MEYDEUSYUWSFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)
![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)


![4-Ethyl-2-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12989741.png)


![tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12989765.png)




